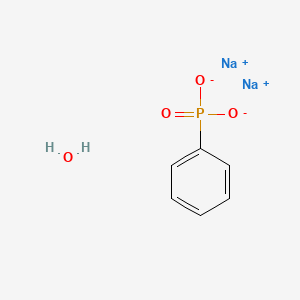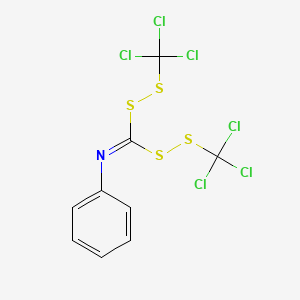
Cyclopropylmethyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of Cyclopropylmethyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. The Paal–Knorr reaction, for example, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Cyclopropylmethyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols .
Scientific Research Applications
Cyclopropylmethyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound may also be used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, some thiophene-based drugs inhibit voltage-gated sodium channels, which are crucial for nerve signal transmission . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
Cyclopropylmethyl 2-(5-(chlorosulfonyl)thiophen-2-yl)acetate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Other similar compounds include 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents, respectively .
Properties
Molecular Formula |
C10H11ClO4S2 |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
cyclopropylmethyl 2-(5-chlorosulfonylthiophen-2-yl)acetate |
InChI |
InChI=1S/C10H11ClO4S2/c11-17(13,14)10-4-3-8(16-10)5-9(12)15-6-7-1-2-7/h3-4,7H,1-2,5-6H2 |
InChI Key |
PMCWQBKSWIMDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)CC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)




![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)
